molecular formula C6H7BrO2 B8683830 2-Bromo-3-hydroxycyclohex-2-en-1-one

2-Bromo-3-hydroxycyclohex-2-en-1-one

Cat. No.: B8683830
M. Wt: 191.02 g/mol
InChI Key: QITGBTIPNHLNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-hydroxycyclohex-2-en-1-one is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-hydroxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the bromination of 3-hydroxy-2-cyclohexen-1-one. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-hydroxycyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxycyclohex-2-en-1-one involves its reactivity with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its interactions with other molecules. For example, in substitution reactions, the bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

    3-Bromocyclohexene: Similar structure but lacks the hydroxyl group.

    2-Cyclohexen-1-one: Similar structure but lacks the bromine and hydroxyl groups.

    3-Hydroxy-2-cyclohexen-1-one: Similar structure but lacks the bromine atom

Uniqueness

2-Bromo-3-hydroxycyclohex-2-en-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclohexene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and research .

Properties

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

2-bromo-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2

InChI Key

QITGBTIPNHLNJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)Br)O

Origin of Product

United States

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